5-Methylhexanal
Overview
Description
5-Methylhexanal: is an organic compound with the molecular formula C7H14O . It is an aldehyde, specifically a methyl-substituted hexanal. The structure consists of a hexane chain with a methyl group attached to the fifth carbon and an aldehyde group at the first carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation Method: One common method to prepare 5-Methylhexanal is through the oxidation of 1,5-Hexanediol.
Aldol Reaction: Another method involves the aldol reaction between 4-isopropylbenzene and N-butyraldehyde.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Substitution: this compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products:
Oxidation: 5-Methylhexanoic acid.
Reduction: 5-Methylhexanol.
Substitution: Various substituted hexanals depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- 5-Methylhexanal is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fragrances .
Biology:
- In biological research, this compound is used to study the metabolic pathways of aldehydes and their role in cellular processes. It is also used in the synthesis of biologically active molecules .
Medicine:
- The compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates and in the study of aldehyde-related enzyme activities .
Industry:
- This compound is used in the production of flavors and fragrances. It is also employed in the manufacture of specialty chemicals and as a precursor in polymer synthesis .
Mechanism of Action
The mechanism of action of 5-Methylhexanal involves its reactivity as an aldehyde. Aldehydes are known to participate in various chemical reactions due to the presence of the carbonyl group (C=O). The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in many synthetic transformations, including oxidation, reduction, and substitution reactions .
Molecular Targets and Pathways:
- In biological systems, aldehydes like this compound can interact with proteins and enzymes, forming Schiff bases with amino groups. This interaction can affect enzyme activity and protein function .
Comparison with Similar Compounds
Hexanal: Similar to 5-Methylhexanal but lacks the methyl group at the fifth carbon.
2-Methylhexanal: Has a methyl group at the second carbon instead of the fifth.
3-Methylhexanal: Has a methyl group at the third carbon instead of the fifth.
Uniqueness:
- The position of the methyl group in this compound (at the fifth carbon) gives it unique chemical properties and reactivity compared to its isomers. This positional difference can influence the compound’s boiling point, solubility, and reactivity in chemical reactions .
Properties
IUPAC Name |
5-methylhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKRISJWBAIIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171827 | |
Record name | 5-Methylhexan-1-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1860-39-5 | |
Record name | 5-Methylhexan-1-al | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methylhexan-1-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5-methylhexanal be used as a marker for any chemical processes?
A1: Yes, research suggests that this compound can be a marker for cholesterol polymerization during thermal processing. This finding emerged from a study investigating volatile markers of cholesterol thermal changes. [] The researchers identified several volatile compounds, including this compound, that increased in concentration alongside cholesterol polymerization at specific temperatures.
Q2: How is this compound employed in the synthesis of natural products?
A2: this compound serves as a starting material in synthesizing optically active N-(4-hydroxynon-2-enyl)pyrrolidines. [] These pyrrolidine derivatives are crucial building blocks for creating Streptomyces γ-butyrolactone signaling molecules, specifically Streptomyces coelicolor Butanolide 5 (SCB-5) and Virginiae Butanolide A (VB-A). The synthesis involves reacting this compound with (S)-configured N-propargylprolinol ethers.
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